molecular formula C27H32N4O2 B2955368 1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide CAS No. 1115999-17-1

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide

Número de catálogo: B2955368
Número CAS: 1115999-17-1
Peso molecular: 444.579
Clave InChI: DCIVSJFDFKZLMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a pyrimidine ring at position 1 and a 3-phenylpropyl group at the carboxamide nitrogen. The pyrimidine ring is further modified with a 4-ethylphenoxy group at position 4.

Propiedades

IUPAC Name

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2/c1-2-21-10-12-24(13-11-21)33-26-19-25(29-20-30-26)31-17-14-23(15-18-31)27(32)28-16-6-9-22-7-4-3-5-8-22/h3-5,7-8,10-13,19-20,23H,2,6,9,14-18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIVSJFDFKZLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide, commonly referred to as compound A, is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activity of compound A, focusing on its mechanisms, effects on neurotransmitter systems, and potential therapeutic implications.

  • Molecular Formula : C26H30N4O2
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 1116045-19-2

Compound A is hypothesized to modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways. Studies indicate that similar compounds can influence dopamine levels in the brain, suggesting that compound A may exhibit similar properties.

Neurotransmitter Interaction

Research on related compounds has shown that oral administration can lead to significant changes in dopamine and norepinephrine levels. For instance, doses ranging from 50 to 250 mg/kg resulted in a transient increase in dopamine content in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease . This suggests that compound A may have a biphasic effect on neurotransmitter levels, potentially influencing mood and cognitive functions.

In vitro Studies

In vitro studies have demonstrated that compounds structurally similar to compound A possess antiviral properties. For instance, derivatives of piperidine have shown activity against HIV and other viruses . The antiviral efficacy of these compounds suggests that compound A could be explored for similar applications.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives:

  • Antiviral Activity : A study synthesized various piperidine derivatives and tested them against HIV-1, revealing moderate antiviral activity in some compounds .
  • Neurotransmitter Modulation : Research indicated that certain piperazine derivatives could enhance the depletion of dopamine and norepinephrine under specific conditions, suggesting potential applications in treating mood disorders .
  • Pharmacological Profiles : Compounds similar to compound A were evaluated for their pharmacological profiles, including binding affinities to various receptors involved in mood regulation and cognitive function .

Data Table: Summary of Biological Activities

CompoundActivity TypeObservations
Compound ANeurotransmitter ModulationTransient increases in dopamine levels observed
Piperidine DerivativeAntiviralModerate protection against HIV-1 and CVB-2
Piperazine DerivativeMood RegulationEnhanced depletion of dopamine under specific conditions

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural similarities with several piperidine-4-carboxamide derivatives, which differ in substituents on the pyrimidine ring and the amide side chain. These modifications significantly influence pharmacological properties, including target affinity, solubility, and metabolic stability.

Table 1: Structural and Functional Comparison

Compound Name Pyrimidine Substituent Amide Side Chain Substituent Known Indication/Activity Reference
Target Compound 6-(4-Ethylphenoxy) 3-Phenylpropyl Not explicitly reported
AZD5363 (Capivasertib) 7H-pyrrolo[2,3-d]pyrimidin-4-yl (S)-1-(4-Chlorophenyl)-3-hydroxypropyl Anticancer (AKT inhibitor)
N-(3-Isopropoxypropyl) Analog 6-(4-Ethylphenoxy) 3-Isopropoxypropyl Unknown
(R)-N-(4-Fluorobenzyl)-1-(1-naphthylethyl) Analog None (direct naphthyl group) 4-Fluorobenzyl SARS-CoV-2 inhibition (projected)

Key Observations :

AZD5363’s pyrrolopyrimidine moiety is critical for binding to the AKT kinase active site, suggesting that the target compound’s pyrimidine substitution may redirect its selectivity toward other targets .

Amide Side Chain Variations :

  • The 3-phenylpropyl group in the target compound introduces a linear hydrophobic chain, contrasting with AZD5363’s chlorophenyl-hydroxypropyl group, which confers hydrogen-bonding capability and stereochemical specificity .
  • The isopropoxypropyl analog () replaces the aromatic phenyl group with an ether-containing side chain, likely improving solubility but reducing target affinity due to decreased π-π interactions .

Therapeutic Implications :

  • AZD5363 is clinically validated as an antineoplastic agent, while the fluorobenzyl/naphthyl derivatives () are hypothesized SARS-CoV-2 inhibitors, highlighting the scaffold’s versatility across disease areas .
  • The target compound’s lack of polar groups (e.g., hydroxy or chlorophenyl) may limit its solubility but enhance blood-brain barrier penetration, making it a candidate for neurological targets .

Research Findings and Data Gaps

  • Its 4-ethylphenoxy group may complicate crystallization due to steric bulk .
  • Pharmacokinetics : AZD5363’s hydroxypropyl side chain facilitates aqueous solubility (~0.3 mg/mL), whereas the target compound’s lipophilic substituents may reduce solubility, necessitating prodrug strategies .
  • Safety Profile : AZD5363 exhibits dose-dependent toxicity in clinical trials (e.g., hyperglycemia), but the target compound’s safety remains unstudied .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.